3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate
Description
3-(4-Bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic chromone derivative with a complex structure featuring a 4-bromophenyl substituent at position 3, a trifluoromethyl group at position 2, and a dimethylcarbamate ester at position 6. Chromones, known for their bicyclic benzopyran-4-one scaffold, are privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets . This compound’s design leverages the electron-withdrawing properties of the bromophenyl and trifluoromethyl groups to enhance metabolic stability and target binding, while the dimethylcarbamate moiety improves solubility and bioavailability .
Computational studies suggest that the trifluoromethyl group enhances binding to proteins like HER2 and 3MNG through hydrophobic interactions, while the bromophenyl group may contribute to π-π stacking with receptor residues .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrF3NO4/c1-24(2)18(26)27-12-7-8-13-14(9-12)28-17(19(21,22)23)15(16(13)25)10-3-5-11(20)6-4-10/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXXMZUUOIHIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structural features, including a bromophenyl moiety and a trifluoromethyl group, which significantly influence its biological activity. Chromen derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, potentially affecting the compound's interactions with biological systems.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer, anti-inflammatory, and antimicrobial agent. The chromen backbone is known to intercalate with DNA, leading to disruptions in cellular processes and promoting apoptosis in cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways.
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism | Target |
|---|---|---|
| Anticancer | DNA intercalation | Cancer cells |
| Anti-inflammatory | Enzyme inhibition | COX-2, LOX |
| Antimicrobial | Disruption of microbial function | Bacterial cells |
The mechanisms through which this compound exerts its biological effects involve multiple pathways:
- DNA Interaction : The chromen structure allows for intercalation between DNA bases, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory responses. This inhibition can reduce the production of pro-inflammatory mediators.
- Antimicrobial Activity : The unique structure may enhance the compound's ability to penetrate microbial membranes, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of related chromen derivatives, providing insights into their therapeutic potential:
- Anticancer Studies : A study reported that derivatives of chromen exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The IC values for these compounds ranged from 5 μM to 20 μM, indicating strong anticancer potential .
- Anti-inflammatory Effects : Research has shown that chromen derivatives can effectively inhibit COX-2 and LOX enzymes. One study noted that specific compounds demonstrated dual inhibitory effects against these enzymes with IC values ranging from 10 μM to 30 μM .
- Antimicrobial Activity : In vitro studies have demonstrated that certain chromen derivatives possess antimicrobial properties against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to structurally related chromone derivatives (Table 1).
Table 1: Structural and Functional Comparison of Chromone Derivatives
Computational and Experimental Insights
- Molecular Docking: Analogous chromones with CF3 groups exhibit strong binding to HER2 and 3MNG proteins, correlating with experimental cytotoxicity . The target compound’s bromophenyl group is predicted to enhance these interactions.
- Solubility: The dimethylcarbamate group improves water solubility compared to ester-linked analogs (e.g., cyclopropanecarboxylate in ), which could translate to better pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
